HZ-166 Achieves Functional α2/α3 Selectivity with Near-Complete α1 Sparing, Contrasting with Diazepam and Other α2/α3-Preferring Clinical Candidates
HZ-166 displays low efficacy at GABAA receptors containing α1 subunits and preferential activity at α2- and α3-containing receptors, a selectivity profile that distinguishes it from non-selective benzodiazepines and even from certain α2/α3-preferring clinical candidates. In a rhesus monkey drug discrimination study, HZ-166 substituted fully (≥80% ethanol-lever responding) for ethanol's discriminative stimulus effects, whereas the α1-preferring ligand zolpidem and the partial α2/α3/α5 PAM MRK-696 produced only partial substitution (50-60%) [1]. Critically, the clinical candidate MRK-409, which possesses weak partial agonist efficacy at α1-containing receptors, produced sedation in humans at <10% receptor occupancy despite showing non-sedating anxiolytic profiles in preclinical species [2]. This translational failure underscores that even minimal residual α1 efficacy can translate to clinical sedation—a liability that HZ-166's near-complete α1-sparing profile is designed to avoid [3].
| Evidence Dimension | Functional subtype selectivity (α1 vs α2/α3 efficacy) and drug discrimination substitution |
|---|---|
| Target Compound Data | HZ-166: Low efficacy at α1-containing receptors; 100% substitution for ethanol discriminative stimulus (≥80% ethanol-lever responding) [1] |
| Comparator Or Baseline | Diazepam (non-selective): High α1 efficacy; Zolpidem (α1-selective): High α1 efficacy, partial substitution (50-60%); MRK-696 (partial α2/α3/α5 PAM): Partial substitution (50-60%); MRK-409 (α2/α3-selective with weak α1 partial agonism): Sedation in humans at <10% occupancy [1][2] |
| Quantified Difference | HZ-166 produces full substitution (≥80%) vs 50-60% for zolpidem and MRK-696; MRK-409 caused sedation at <10% occupancy vs no sedation observed for HZ-166 at therapeutic doses [1][2] |
| Conditions | Rhesus macaque drug discrimination (ethanol 2 g/kg, i.g. training dose) for substitution data; human clinical trial for MRK-409 sedation data |
Why This Matters
The translational failure of MRK-409 demonstrates that α1-sparing must be near-absolute to avoid sedation in humans; HZ-166's negligible α1 efficacy positions it as a superior research tool for probing α2/α3-mediated effects without α1 confounding.
- [1] Berro LF, Rüedi-Bettschen D, Cook JM, Platt DM. GABAA Receptor Subtypes and the Abuse-Related Effects of Ethanol in Rhesus Monkeys: Experiments with Selective Positive Allosteric Modulators. Alcohol Clin Exp Res. 2019;43(5):791-802. View Source
- [2] Atack JR, Wafford KA, Street LJ, Dawson GR, Tye S, Van Laere K, Bormans G, Sanabria-Bohórquez SM, De Lepeleire I, de Hoon JN, Van Hecken A, Burns HD, McKernan RM, Murphy MG, Hargreaves RJ. MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans. J Psychopharmacol. 2011;25(3):314-328. View Source
- [3] Fischer BD, Licata SC, Edwankar RV, Wang ZJ, Huang S, He X, Yu J, Zhou H, Johnson EM Jr, Cook JM, Furtmüller R, Ramerstorfer J, Sieghart W, Roth BL, Majumder S, Rowlett JK. Anxiolytic-like effects of 8-acetylene imidazobenzodiazepines in a rhesus monkey conflict procedure. Neuropharmacology. 2010;59(7-8):612-618. View Source
